



2,2',4'-Trihydroxychalcone structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,2',4'-Trihydroxychalcone

Cat. No.: B1234636 Get Quote

An In-depth Technical Guide to 2,2',4'-Trihydroxychalcone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4'-Trihydroxychalcone, a member of the chalcone family of natural products, is a polyhydroxylated aromatic ketone that serves as a precursor to flavonoids.[1] Found in plants such as Glycyrrhiza glabra (licorice) and Soymida febrifuga, this compound has garnered significant interest within the scientific community for its diverse pharmacological activities.[2][3] Emerging research has highlighted its potential as a modulator of key signaling pathways implicated in autoimmune diseases and neurodegenerative disorders. This technical guide provides a comprehensive overview of the structure, chemical properties, synthesis, and biological activities of **2,2',4'-Trihydroxychalcone**, complete with detailed experimental protocols and pathway visualizations to support further research and development.

Structure and Physicochemical Properties

2,2',4'-Trihydroxychalcone is characterized by the classic chalcone scaffold: a three-carbon α , β -unsaturated carbonyl system connecting two aromatic rings. Specifically, it possesses hydroxyl groups at the 2 and 4 positions of the A-ring and the 2' position of the B-ring.

Table 1: Physicochemical Properties of **2,2',4'-Trihydroxychalcone**



Property	Value	Source
IUPAC Name	(E)-1-(2,4-dihydroxyphenyl)-3- (2-hydroxyphenyl)prop-2-en-1- one	PubChem[2]
Molecular Formula	C15H12O4	PubChem[2]
Molecular Weight	256.25 g/mol	PubChem[2]
Monoisotopic Mass	256.07355886 Da	PubChem[2]
CAS Number	26962-50-5	PubChem[2]
Appearance	Yellowish solid (typical for chalcones)	General Knowledge
XLogP3-AA	3.2	PubChem[2]
Hydrogen Bond Donors	3	PubChem[2]
Hydrogen Bond Acceptors	4	PubChem[2]

Chemical Properties and Synthesis Synthesis

The primary method for synthesizing **2,2',4'-Trihydroxychalcone** is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of a substituted acetophenone (2,4-dihydroxyacetophenone) with a substituted benzaldehyde (2-hydroxybenzaldehyde).

This generalized protocol is based on standard methodologies for chalcone synthesis.[4][5]

• Preparation of Reactants:

- Dissolve 1.0 equivalent of 2,4-dihydroxyacetophenone in absolute ethanol within a roundbottom flask equipped with a magnetic stirrer.
- In a separate vessel, dissolve 1.0-1.2 equivalents of 2-hydroxybenzaldehyde in absolute ethanol.



Reaction Setup:

- Cool the acetophenone solution to 0-5°C using an ice bath.
- Prepare a 40-50% aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Condensation Reaction:

- Slowly add the 2-hydroxybenzaldehyde solution to the cooled acetophenone solution while stirring.
- Add the aqueous base solution dropwise to the reaction mixture, maintaining the temperature below 10°C. The mixture will typically turn a deep color and may thicken.
- Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress via Thin Layer Chromatography (TLC).

Work-up and Purification:

- Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
- Acidify the solution by slowly adding concentrated hydrochloric acid (HCI) until the pH is approximately 2-3. This will cause the chalcone product to precipitate.
- Filter the crude solid product using a Büchner funnel, and wash thoroughly with cold distilled water until the filtrate is neutral.
- Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified 2,2',4'-Trihydroxychalcone.

Characterization:

 Confirm the structure and purity of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Spectroscopic Data



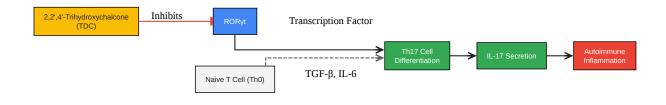
- ¹³C NMR: Spectral data for **2,2',4'-Trihydroxychalcone** is available, allowing for the identification of the 15 carbon atoms in its structure.[2]
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for the hydroxyl (-OH) stretching, the α,β-unsaturated ketone (C=O) stretching, and aromatic C=C bond vibrations.[2]
- Mass Spectrometry (MS): Mass spectrometry data, including GC-MS and MS-MS, is available.[2] In negative ion mode MS/MS, the precursor ion [M-H]⁻ at m/z 255.0663 is typically observed.[2]

Biological Activities and Signaling Pathways

2,2',4'-Trihydroxychalcone (TDC) has been identified as a potent modulator of several key biological pathways, positioning it as a compound of interest for drug development.

Inhibition of RORyt and Th17 Cell Differentiation

TDC has been identified as a direct inhibitor of the Retinoid-related orphan receptor gamma t (RORyt).[1] RORyt is a critical transcription factor for the differentiation of pro-inflammatory T helper 17 (Th17) cells, which are implicated in various autoimmune diseases.[1] By binding to the ligand-binding domain of RORyt, TDC inhibits its transcriptional activity, leading to a dosedependent suppression of Th17 cell polarization and a reduction in the secretion of the inflammatory cytokine IL-17.[1]



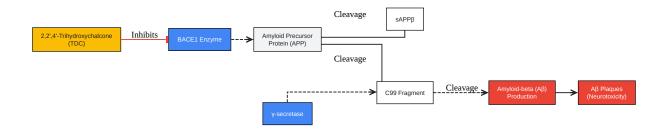
Click to download full resolution via product page

Fig. 1: TDC inhibits RORyt, suppressing Th17 differentiation and IL-17 secretion.

Inhibition of BACE1 for Alzheimer's Disease



Another significant activity of TDC is its role as a specific, non-competitive inhibitor of the β -site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1).[3] BACE1 is the rate-limiting enzyme that initiates the production of amyloid-beta (A β) peptides, which aggregate to form the senile plaques characteristic of Alzheimer's disease.[3] By inhibiting BACE1, TDC effectively represses the cleavage of APP and reduces the production of A β . In vivo studies have shown that TDC treatment can decrease A β plaque formation and improve memory impairment in transgenic mouse models of Alzheimer's.[3]



Click to download full resolution via product page

Fig. 2: TDC inhibits the BACE1 enzyme, reducing the production of amyloid-beta peptides.

Experimental Protocols for Biological Evaluation In Vitro Th17 Differentiation Assay

This protocol is adapted from methodologies used to assess the immunomodulatory effects of TDC.[1]

- Cell Isolation:
 - Isolate splenocytes from C57BL/6 mice spleens by mechanical dissociation.
 - Enrich for naive CD4+ T cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions.
- · Cell Culture and Differentiation:



- Plate the naive CD4+ T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies.
- Culture the cells in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin.
- \circ To induce Th17 differentiation, add recombinant human TGF- β , recombinant mouse IL-6, anti-IFN-y, and anti-IL-4 to the culture medium.
- Treat the cells with varying concentrations of 2,2',4'-Trihydroxychalcone (e.g., 1.25, 2.5, 5 μM) or vehicle (DMSO) as a control.[1]
- Flow Cytometry Analysis:
 - After 3-4 days of culture, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours.
 - Harvest the cells and perform surface staining for CD4.
 - Fix and permeabilize the cells, followed by intracellular staining for IL-17A.
 - Analyze the percentage of CD4+IL-17A+ cells using a flow cytometer.
- Cytokine Measurement:
 - Collect the culture supernatants before restimulation.
 - Measure the concentration of secreted IL-17 using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.

BACE1 Enzymatic Inhibition Assay

This is a generalized protocol for assessing direct enzymatic inhibition.[3]

- · Assay Preparation:
 - Use a commercially available FRET-based BACE1 assay kit. The substrate is typically a
 peptide containing the BACE1 cleavage site flanked by a fluorophore and a quencher.



- Prepare a reaction buffer as specified by the kit manufacturer.
- Dilute recombinant human BACE1 enzyme to the desired concentration in the reaction buffer.
- Prepare serial dilutions of 2,2',4'-Trihydroxychalcone and a known BACE1 inhibitor (positive control) in the reaction buffer.
- · Enzymatic Reaction:
 - In a 96-well black microplate, add the BACE1 enzyme solution.
 - Add the different concentrations of TDC, the positive control, or vehicle (DMSO) to the respective wells.
 - Pre-incubate the enzyme with the inhibitors for 15-30 minutes at the recommended temperature (e.g., 37°C).
 - Initiate the reaction by adding the FRET peptide substrate to all wells.
- Data Acquisition and Analysis:
 - Immediately begin monitoring the fluorescence intensity at regular intervals using a fluorescence plate reader. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.
 - Calculate the reaction rates (slopes of the fluorescence vs. time curves).
 - Determine the percent inhibition for each TDC concentration relative to the vehicle control.
 - Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Conclusion

2,2',4'-Trihydroxychalcone is a promising natural product with well-defined chemical properties and significant, multifaceted biological activities. Its ability to specifically inhibit key enzymes and transcription factors like BACE1 and RORyt makes it a valuable lead compound



for the development of novel therapeutics for Alzheimer's disease and autoimmune disorders. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this intriguing chalcone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Natural Compound 2,2',4'-Trihydroxychalcone Suppresses T Helper 17 Cell Differentiation and Disease Progression by Inhibiting Retinoid-Related Orphan Receptor Gamma T PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2',4'-Trihydroxychalcone | C15H12O4 | CID 5811533 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2',4'-trihydroxychalcone from Glycyrrhiza glabra as a new specific BACE1 inhibitor efficiently ameliorates memory impairment in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [2,2',4'-Trihydroxychalcone structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1234636#2-2-4-trihydroxychalcone-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com